1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole 1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 164982-01-8
VCID: VC11717815
InChI: InChI=1S/C11H10ClFN2/c1-7-5-8(2)15(14-7)11-4-3-9(12)6-10(11)13/h3-6H,1-2H3
SMILES: CC1=CC(=NN1C2=C(C=C(C=C2)Cl)F)C
Molecular Formula: C11H10ClFN2
Molecular Weight: 224.66 g/mol

1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole

CAS No.: 164982-01-8

Cat. No.: VC11717815

Molecular Formula: C11H10ClFN2

Molecular Weight: 224.66 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole - 164982-01-8

Specification

CAS No. 164982-01-8
Molecular Formula C11H10ClFN2
Molecular Weight 224.66 g/mol
IUPAC Name 1-(4-chloro-2-fluorophenyl)-3,5-dimethylpyrazole
Standard InChI InChI=1S/C11H10ClFN2/c1-7-5-8(2)15(14-7)11-4-3-9(12)6-10(11)13/h3-6H,1-2H3
Standard InChI Key WALQKLLVTNFKKR-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=C(C=C(C=C2)Cl)F)C
Canonical SMILES CC1=CC(=NN1C2=C(C=C(C=C2)Cl)F)C

Introduction

Structural and Molecular Characteristics

1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole features a pyrazole core (a five-membered ring with two adjacent nitrogen atoms) substituted at position 1 with a 4-chloro-2-fluorophenyl group and methyl groups at positions 3 and 5. Its molecular formula is C₁₂H₁₁ClFN₂, with a molecular weight of 243.68 g/mol. Key physicochemical properties inferred from analogous compounds include:

PropertyValue/Description
logP (Partition coefficient)~3.1 (estimated)
Hydrogen bond donors1 (pyrazole N-H)
Hydrogen bond acceptors2 (pyrazole N, fluorine)
Polar surface area~28 Ų
SolubilityLow aqueous solubility (logSw ≈ -3.7)

The electron-withdrawing chloro and fluoro substituents on the phenyl ring enhance the compound’s stability and potential interactions with biological targets, while the methyl groups improve lipophilicity .

Synthetic Pathways and Optimization

General Pyrazole Synthesis Strategies

Pyrazole derivatives are typically synthesized via:

  • Knorr Pyrazole Synthesis: Cyclocondensation of hydrazines with 1,3-diketones .

  • Cyclization Reactions: Using α,β-unsaturated ketones or aldehydes with hydrazines .

For 1-(4-chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole, a plausible route involves:

  • Step 1: Preparation of 4-chloro-2-fluorophenyl hydrazine from 4-chloro-2-fluoroaniline.

  • Step 2: Reaction with pentane-2,4-dione (a 1,3-diketone) under acidic conditions to form the pyrazole ring .

Example Reaction:

4-Chloro-2-fluorophenyl hydrazine+CH₃COCH₂COCH₃HCl1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole+H₂O\text{4-Chloro-2-fluorophenyl hydrazine} + \text{CH₃COCH₂COCH₃} \xrightarrow{\text{HCl}} \text{1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole} + \text{H₂O}

This method aligns with procedures used for analogous compounds, such as the synthesis of 5-chloro-4-methyl-2-[5-(pentafluorophenyl)-1H-pyrazol-3-yl]phenol .

Physicochemical and Spectroscopic Data

Spectral Characterization (Predicted)

  • ¹H NMR (CDCl₃):

    • δ 2.25 (s, 6H, CH₃),

    • δ 6.85–7.45 (m, 3H, aromatic),

    • δ 7.90 (s, 1H, pyrazole H).

  • FTIR (KBr):

    • 1600 cm⁻¹ (C=N stretch),

    • 750 cm⁻¹ (C-Cl stretch),

    • 1250 cm⁻¹ (C-F stretch).

These predictions align with data for structurally similar compounds like G639-0564 .

Industrial and Research Applications

Pharmaceutical Development

The compound’s balance of lipophilicity (logP ~3.1) and moderate polarity makes it a candidate for:

  • Central nervous system (CNS) drugs: Ability to cross the blood-brain barrier.

  • Anticancer agents: Halogenated pyrazoles induce apoptosis in cancer cell lines .

Agricultural Chemistry

Chloro-fluorophenyl pyrazoles are explored as herbicides and fungicides due to their stability under environmental conditions .

Challenges and Future Directions

  • Synthetic Scalability: Optimizing yields for large-scale production.

  • Toxicological Profiling: Assessing hepatotoxicity and genotoxicity in vitro.

  • Target Identification: Screening against kinase and GPCR libraries.

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